molecular formula C25H17Cl2FN2O2S B11528700 (2Z)-2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11528700
M. Wt: 499.4 g/mol
InChI Key: QEDMMNSMZGOODE-KSEXSDGBSA-N
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Description

2-((Z)-1-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-a][1,3]benzimidazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-1-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multiple steps, including the formation of the thiazolo[3,2-a][1,3]benzimidazole core and subsequent functionalization. One common method involves the condensation of 2-chloro-6-fluorobenzyl chloride with a suitable thiazole derivative under basic conditions, followed by cyclization and further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and make it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-((Z)-1-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-((Z)-1-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-((Z)-1-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Z)-1-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
  • (2Z)-2-{3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2Z)-2-{2-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The uniqueness of 2-((Z)-1-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in its specific combination of substituents and the resulting biological activity. This compound’s structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C25H17Cl2FN2O2S

Molecular Weight

499.4 g/mol

IUPAC Name

(2Z)-2-[[5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C25H17Cl2FN2O2S/c1-13-8-20-21(9-14(13)2)30-24(31)23(33-25(30)29-20)11-15-10-16(26)6-7-22(15)32-12-17-18(27)4-3-5-19(17)28/h3-11H,12H2,1-2H3/b23-11-

InChI Key

QEDMMNSMZGOODE-KSEXSDGBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=C(C=CC(=C4)Cl)OCC5=C(C=CC=C5Cl)F)/SC3=N2

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=C(C=CC(=C4)Cl)OCC5=C(C=CC=C5Cl)F)SC3=N2

Origin of Product

United States

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